4-(2-Nitroimidazol-1-yl)butane-1,2-diol
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Overview
Description
4-(2-Nitroimidazol-1-yl)butane-1,2-diol is a chemical compound that belongs to the class of nitroimidazoles It is characterized by the presence of a nitro group attached to an imidazole ring, which is further connected to a butane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroimidazol-1-yl)butane-1,2-diol typically involves the nitration of imidazole derivatives followed by the introduction of the butane-1,2-diol moiety. One common method involves the reaction of 2-nitroimidazole with 1,2-dibromobutane under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroimidazol-1-yl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups in the butane-1,2-diol moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, alkylated products, and acylated compounds .
Scientific Research Applications
4-(2-Nitroimidazol-1-yl)butane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of 4-(2-Nitroimidazol-1-yl)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: A compound with similar chemical structure and biological activities.
Ornidazole: Known for its use in treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
4-(2-Nitroimidazol-1-yl)butane-1,2-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butane-1,2-diol moiety provides additional functional groups that can participate in various chemical reactions, enhancing its versatility in synthetic and research applications .
Properties
CAS No. |
80479-63-6 |
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Molecular Formula |
C7H11N3O4 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-(2-nitroimidazol-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C7H11N3O4/c11-5-6(12)1-3-9-4-2-8-7(9)10(13)14/h2,4,6,11-12H,1,3,5H2 |
InChI Key |
AXLKWXCLDLSLIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCC(CO)O |
Origin of Product |
United States |
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